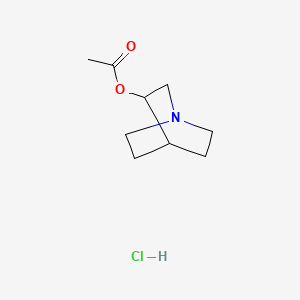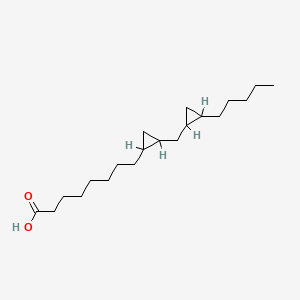
アセクリジン塩酸塩
概要
説明
アセクリジン塩酸塩は、主に狭角緑内障の治療に使用される副交感神経作動性ミオティック剤です。 それはムスカリン性アセチルコリン受容体アゴニストとして作用し、眼圧を下げるのに役立ちます .
科学的研究の応用
Aceclidine Hydrochloride has a wide range of scientific research applications:
作用機序
アセクリジン塩酸塩は、ムスカリン性アセチルコリン受容体アゴニストとして作用することにより、その効果を発揮します。 それはこれらの受容体に結合し、アセチルコリンの作用を模倣し、虹彩括約筋の収縮とそれに続く眼圧の低下を引き起こします . このメカニズムは、緑内障の治療に特に役立ちます .
類似の化合物との比較
類似の化合物
ピロカルピン: 緑内障の治療に使用される別のムスカリン性アセチルコリン受容体アゴニスト。
カルバコール: 眼科で同様の用途を持つコリン作動性アゴニスト。
タルサクリジン: 構造と薬理学的プロファイルが類似した化合物.
独自性
アセクリジン塩酸塩は、その独特の構造により、他の類似の化合物と比較して、副作用を最小限に抑えながら眼圧を効果的に低下させることができるため、ユニークです .
生化学分析
Biochemical Properties
Aceclidine hydrochloride plays a significant role in biochemical reactions by interacting with muscarinic acetylcholine receptors (mAChRs). These receptors are G protein-coupled receptors that mediate various physiological responses. Aceclidine hydrochloride binds to these receptors, mimicking the action of acetylcholine, and activates the downstream signaling pathways. This interaction leads to the contraction of the iris sphincter muscle, resulting in miosis (pupil constriction) .
Cellular Effects
Aceclidine hydrochloride influences various cellular processes, particularly in ocular tissues. It affects cell signaling pathways by activating mAChRs, which in turn modulate intracellular calcium levels and other second messengers. This activation can lead to changes in gene expression and cellular metabolism. In ocular cells, aceclidine hydrochloride reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork .
Molecular Mechanism
At the molecular level, aceclidine hydrochloride exerts its effects by binding to mAChRs. This binding triggers a conformational change in the receptor, activating the associated G proteins. The activated G proteins then modulate various downstream effectors, such as phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium levels, resulting in muscle contraction and other physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aceclidine hydrochloride can vary over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to receptor desensitization. In vitro studies have shown that aceclidine hydrochloride can maintain its activity for several hours, but long-term effects may include receptor downregulation and reduced responsiveness .
Dosage Effects in Animal Models
The effects of aceclidine hydrochloride in animal models vary with dosage. At low doses, it effectively reduces intraocular pressure without significant adverse effects. At higher doses, aceclidine hydrochloride can cause systemic side effects such as increased salivation and bradycardia. Toxic effects may also be observed at very high doses, including severe cardiovascular and respiratory depression .
Metabolic Pathways
Aceclidine hydrochloride is metabolized primarily through deacetylation. The resulting metabolites are further processed by various enzymes, including cytochrome P450 enzymes. These metabolic pathways ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .
Transport and Distribution
Within cells and tissues, aceclidine hydrochloride is transported and distributed via passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in ocular tissues, where it exerts its therapeutic effects .
Subcellular Localization
Aceclidine hydrochloride is primarily localized in the cytoplasm and at the plasma membrane, where mAChRs are located. Its activity is influenced by its ability to reach these receptors and bind to them effectively. Post-translational modifications and targeting signals may also play a role in directing aceclidine hydrochloride to specific cellular compartments .
準備方法
合成経路と反応条件
アセクリジン塩酸塩は、キヌクリジンのアセチル化によって合成できます。この反応は、ピリジンなどの塩基の存在下で無水酢酸を使用することを伴います。 反応は通常室温で行われ、生成物は再結晶によって精製されます .
工業生産方法
工業的な設定では、アセクリジン塩酸塩の製造は、同様の合成経路を伴いますが、より大規模に行われます。 このプロセスには、高純度の試薬と制御された反応条件を使用して、最終製品の一貫性と品質を確保することが含まれます .
化学反応の分析
反応の種類
アセクリジン塩酸塩は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応により、さまざまな酸化された誘導体が生成される可能性があります。
還元: 還元反応は、アセクリジン塩酸塩をその還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、アセクリジン塩酸塩のさまざまな酸化された誘導体、還元された誘導体、および置換された誘導体が含まれます .
科学研究への応用
アセクリジン塩酸塩は、さまざまな科学研究に応用されています。
類似化合物との比較
Similar Compounds
Pilocarpine: Another muscarinic acetylcholine receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist with similar applications in ophthalmology.
Talsaclidine: A compound with a similar structure and pharmacological profile.
Uniqueness
Aceclidine Hydrochloride is unique due to its specific structure, which allows it to effectively reduce intraocular pressure with minimal side effects compared to other similar compounds .
特性
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSARSTZGNKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2CCC1CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976587 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6109-70-2 | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6109-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aceclidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-yl acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinuclidin-3-yl acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.519 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECLIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B22O325Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)



![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)



